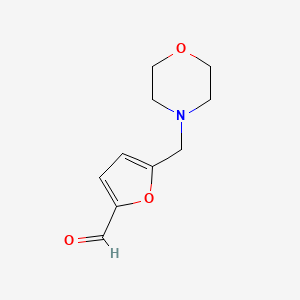

5-(Morpholinomethyl)-2-furaldehyde

説明

5-(Morpholinomethyl)-2-furaldehyde is a compound that combines a morpholine ring, a versatile moiety in medicinal chemistry, with a furan aldehyde group. The morpholine ring is known for its presence in various biologically active compounds and pharmaceuticals, while the furan aldehyde group is a common structural motif in natural products and synthetic intermediates.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-(Morpholinomethyl)-2-furaldehyde, has been explored in several studies. One approach to synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure for amino alcohol-derived alkyl substituents of different steric demands . Another efficient synthesis method for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a Ugi multicomponent reaction, which could potentially be adapted for the synthesis of 5-(Morpholinomethyl)-2-furaldehyde . Additionally, the enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines has been reported, providing a versatile route to enantiomerically pure morpholine derivatives .

Molecular Structure Analysis

The molecular structure of 5-(Morpholinomethyl)-2-furaldehyde would consist of a morpholine ring attached to a furan ring via a methylene bridge. The furan ring would bear an aldehyde functional group at the 2-position. The stereochemistry of the morpholine ring, particularly the relative positions of substituents at the 2 and 5 positions, can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of 5-(Morpholinomethyl)-2-furaldehyde would likely be dominated by the aldehyde group, which can undergo various chemical reactions such as nucleophilic addition or condensation. The morpholine ring could also participate in reactions, especially if functionalized with reactive substituents. The synthesis of natural furan compounds, such as 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions of furan precursors, suggesting that similar strategies could be applied to 5-(Morpholinomethyl)-2-furaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Morpholinomethyl)-2-furaldehyde would be influenced by both the morpholine and furan components of the molecule. The morpholine ring is known for its basicity and ability to form hydrogen bonds, which could affect the compound's solubility and boiling point. The furan ring, with its electron-rich oxygen atom and conjugated system, could contribute to the compound's UV absorption characteristics. The aldehyde group would be expected to be reactive, particularly towards nucleophiles, and could facilitate the formation of derivatives through condensation reactions. The synthesis of 5-substituted-2-furaldehydes has been achieved using organozinc routes, indicating that such methods could be relevant for modifying the furan moiety of 5-(Morpholinomethyl)-2-furaldehyde .

科学的研究の応用

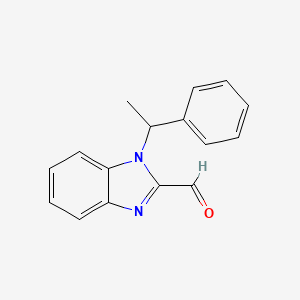

1. Inhibition of Human Legumain and Cholinesterase Enzymes

- Application : Morpholine-containing compounds have been synthesized and evaluated for their potential inhibitory activity against human legumain and cholinesterase enzymes .

- Methods : The compounds were synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds were assessed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .

- Results : The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity . Derivative 14, among the list (11–24), exerted the best binding affinity towards the three enzymes, compared to the corresponding reference products .

2. Anticancer Therapeutic Potential

- Application : Benzofuran scaffolds, which can be derived from morpholine-containing compounds, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

3. Antimicrobial and Anti-inflammatory Effects

- Application : Natural products containing the morpholine moiety, such as Chelonin A, have exhibited remarkable antimicrobial and anti-inflammatory therapeutic effects .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Chelonin A has shown significant antimicrobial and anti-inflammatory effects .

4. Corrosion Inhibitors and Surface-Active Agents

- Application : Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors and surface-active agents .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Morpholine derivatives have been effective in inhibiting corrosion and acting as surface-active agents in various industrial applications .

5. Drug Delivery

- Application : Functionalized silica nanoparticles, which can be derived from morpholine-containing compounds, have been used in drug delivery systems .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These nanoparticles have shown promising results in delivering drugs to targeted areas in the body .

6. Advanced Catalysis

Safety And Hazards

特性

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQILSGYYJOBENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390246 | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholinomethyl)-2-furaldehyde | |

CAS RN |

392659-97-1 | |

| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)